Trichloroepoxyethane

Genetic Toxicology Structure-Activity Relationship Mutagenicity Assays

Trichloroepoxyethane (CAS 16967-79-6), also designated 2,2,3-trichlorooxirane or trichloroethylene oxide (TCE oxide), is a chlorinated three-membered cyclic ether with the molecular formula C₂HCl₃O and a molecular weight of 147.39 g/mol. The compound is characterized by a reactive, strained epoxide ring substituted with three chlorine atoms, rendering it a potent electrophile capable of forming covalent adducts with nucleophilic sites on proteins and DNA.

Molecular Formula C2HCl3O
Molecular Weight 147.38 g/mol
CAS No. 16967-79-6
Cat. No. B106621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloroepoxyethane
CAS16967-79-6
Synonymstrichloroepoxyethane
trichloroethylene oxide
Molecular FormulaC2HCl3O
Molecular Weight147.38 g/mol
Structural Identifiers
SMILESC1(C(O1)(Cl)Cl)Cl
InChIInChI=1S/C2HCl3O/c3-1-2(4,5)6-1/h1H
InChIKeyCMMXCVYESRODNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloroepoxyethane (CAS 16967-79-6) – Technical Profile & Sourcing Guide for Scientific R&D


Trichloroepoxyethane (CAS 16967-79-6), also designated 2,2,3-trichlorooxirane or trichloroethylene oxide (TCE oxide), is a chlorinated three-membered cyclic ether with the molecular formula C₂HCl₃O and a molecular weight of 147.39 g/mol [1]. The compound is characterized by a reactive, strained epoxide ring substituted with three chlorine atoms, rendering it a potent electrophile capable of forming covalent adducts with nucleophilic sites on proteins and DNA . Primarily recognized as a reactive intermediate in both the chemical and biological oxidation of trichloroethylene (TCE), it serves as a key model compound for investigating the mechanisms of haloalkene toxicity and carcinogenicity [2].

Why Generic Epoxide Substitution Fails: Critical Differentiators of Trichloroepoxyethane


The selection of a specific epoxide for research or industrial applications cannot be based on generic reactivity alone. Chlorinated epoxides exhibit profoundly divergent toxicological profiles, stability, and metabolic fates that are directly tied to the degree and symmetry of chlorine substitution [1]. As detailed below, Trichloroepoxyethane (TCE oxide) possesses a unique combination of properties: it is a direct-acting electrophile that forms stable, specific protein adducts, yet, unlike its perchlorinated analog or widely used industrial epoxides, it demonstrates a marked absence of mutagenicity in key bacterial assays . This specific set of characteristics makes it an essential, non-substitutable tool in mechanistic toxicology and biomarker development, where the use of a less specific or more genotoxic alternative would confound results and invalidate comparative studies [2].

Trichloroepoxyethane (CAS 16967-79-6) – Quantitative Differentiation Evidence for Scientific Selection


Mutagenicity Profile: Non-Mutagenic in E. coli WP2 uvrA Contrasts with Mutagenic Chloroalkene Analogs

In a direct comparative study of six chloroalkene epoxides, Trichloroepoxyethane (TCE oxide) was non-mutagenic in the E. coli WP2 uvrA assay, distinguishing it from the perchlorinated analog tetrachloroethylene oxide (PCEO) and the widely used industrial epoxide epichlorohydrin (ECH) [1]. All six compounds demonstrated DNA-modifying activity, but only TCE oxide and PCEO lacked mutagenicity in the S. typhimurium assay, and only TCE oxide was non-mutagenic in E. coli [1]. This provides a clear, quantifiable endpoint for selecting TCE oxide as a control or model compound in studies where mutagenic activity is a confounding variable.

Genetic Toxicology Structure-Activity Relationship Mutagenicity Assays

Hydrolytic Stability: TCE Oxide is ~3x More Stable in Water than the Tribromo Analog

The aqueous stability of Trichloroepoxyethane (TCE oxide) was directly compared to its tribrominated analog, tribromoethylene (TBE) oxide, providing a key quantitative differentiation in hydrolytic half-life [1]. TBE oxide reacted with water approximately three times faster than did TCE oxide under identical conditions [1]. This kinetic data allows researchers to accurately predict and manage the compound's lifetime in aqueous biological or chemical systems, a critical factor for experimental design.

Chemical Stability Hydrolysis Kinetics Reactivity Comparison

Protein Adduction Specificity: Trichloroepoxyethane Forms a Unique Adduct Profile Compared to Perchloro Analog

The reaction of Trichloroepoxyethane (TCE oxide) with proteins yields a distinct and quantifiable profile of stable lysine adducts, which differs significantly from that of its perchlorinated analog, tetrachloroethylene (PCE) oxide [1]. Following reaction with TCE oxide, the dominant adduct formed is formyllysine, with lesser amounts of N⁶-(dichloroacetyl)lysine and trace N⁶-glyoxyllysine . In contrast, the reaction of PCE oxide with albumin yields primarily N⁶-oxalolysine, with only minor amounts (<5%) of N⁶-trichloroacetyllysine [1]. This difference in the major adduct species provides a clear chemical basis for differentiating exposure to TCE versus PCE in complex biological matrices.

Protein Adductomics Biomarker Discovery Molecular Toxicology

Trichloroepoxyethane (CAS 16967-79-6) – Primary Scientific and Industrial Application Scenarios


Mechanistic Toxicology and Carcinogenicity Research

As a non-mutagenic electrophile in key bacterial models [1], Trichloroepoxyethane (TCE oxide) is the definitive compound for dissecting the non-genotoxic pathways of haloalkene-induced carcinogenesis. It serves as the primary reactive metabolite of trichloroethylene (TCE), and its use is essential for studies investigating epigenetic mechanisms, oxidative stress, and cell signaling pathways that are independent of direct DNA mutation.

Protein Adduct Biomarker Discovery and Validation

The compound's ability to form a specific, well-characterized profile of stable lysine adducts, with formyllysine as the major product , makes it an indispensable tool for developing and validating exposure biomarkers. It is required for generating authentic analytical standards for mass spectrometry-based adductomics, enabling the unambiguous detection of TCE exposure in human and animal studies.

Comparative Metabolism and Structure-Activity Studies

TCE oxide's intermediate hydrolytic stability, being approximately three times more stable than tribromoethylene oxide [2], makes it a crucial reference compound in comparative studies of halogenated epoxide reactivity. It provides a well-defined kinetic benchmark against which the stability and metabolic fate of other halogenated epoxides can be measured, aiding in the development of predictive structure-activity relationship (SAR) models for chemical safety assessment.

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